palmitoleoyl-CoA
Overview
Description
Palmitoleoyl-CoA is a fatty acyl-CoA derivative that plays a crucial role in various metabolic processes, including lipid biosynthesis and energy metabolism. It is synthesized through the action of acyl-CoA synthetases, which activate fatty acids by attaching them to coenzyme A (CoA) . This activation is a key step in the metabolism of fatty acids, as it allows their subsequent utilization in biochemical reactions.
Synthesis Analysis
The synthesis of palmitoleoyl-CoA involves the enzyme palmitoyl-CoA synthetase, which has been isolated and characterized from rat liver microsomes . This enzyme catalyzes the formation of palmitoyl-CoA from palmitate, ATP, and CoASH . Interestingly, there are two forms of palmitoyl-CoA synthetase identified in rat liver microsomes, with one form also capable of catalyzing the reaction between palmitoyl-AMP and PPi to yield ATP and palmitic acid . The activity of palmitoyl-CoA synthetase is crucial for the esterification of sn-glycerol 3-phosphate in rat liver mitochondria, which is a step in glycerolipid biosynthesis .
Molecular Structure Analysis
The structural properties of palmitoyl-CoA synthetase have been investigated, revealing that the active enzyme has a molecular weight of 168,000 and contains bound phospholipids and fatty acids . The enzyme can associate into higher molecular weight species without losing its catalytic activity, and the lowest molecular weight species observed under denaturing conditions is 27,000 daltons .
Chemical Reactions Analysis
Palmitoleoyl-CoA is involved in various chemical reactions within the cell. It serves as a substrate for membrane-bound enzymes in the biosynthesis of phospholipids . It can also inhibit the fatty acid synthetase complex by dissociating it into inactive subunits, a process that is reversible and suggests a regulatory role for palmitoleoyl-CoA as a feedback inhibitor . Additionally, palmitoleoyl-CoA is involved in the synthesis of long-chain bases of sphingolipids, initiated by serine palmitoyltransferase .
Physical and Chemical Properties Analysis
The physical and chemical properties of palmitoleoyl-CoA are influenced by its interactions with other molecules. For instance, palmitoleoyl-CoA can associate unspecifically with various soluble enzymes, leading to their denaturation . The enzyme serine palmitoyltransferase, which uses palmitoleoyl-CoA as a substrate, requires pyridoxal 5'-phosphate for activity and shows a preference for substrates with a 16-carbon chain length, like palmitoleoyl-CoA . The subcellular distribution of palmitoyl-CoA synthetase activities has been found to be identical for both palmitoyl-CoA and arachidonoyl-CoA in human blood platelets, indicating a shared pathway for the metabolism of different fatty acyl-CoAs .
Future Directions
Recent progress in structural and functional understanding of membrane bound O-acyltransferases (MBOATs) has brought an explosion of structural information for multiple MBOAT family members . These studies enable comparison of MBOAT structure and function across members catalyzing modifications of all three substrate classes . This structural model enhances our mechanistic understanding of PORCN substrate recognition and catalysis, as well as the inhibition of its enzymatic activity, and can facilitate the development of improved inhibitors and the understanding of disease-relevant PORCN mutants .
properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-/t26-,30-,31-,32+,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYOCCWNZAOZTL-MDMKAECGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H64N7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316783 | |
Record name | Palmitoleoyl-CoA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1003.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Palmitoleyl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006532 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
palmitoleoyl-CoA | |
CAS RN |
18198-76-0 | |
Record name | Palmitoleoyl-CoA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18198-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palmitoleoyl-CoA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Palmitoleyl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006532 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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